molecular formula C10H14ClNO2 B14315510 5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride CAS No. 113679-36-0

5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride

Cat. No.: B14315510
CAS No.: 113679-36-0
M. Wt: 215.67 g/mol
InChI Key: LFXZKXRSCHKXTR-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two hydroxyl groups at positions 5 and 6, and a dimethyl group at position 1 of the indole ring, along with a chloride ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

    Methylation: The dimethylation at position 1 can be carried out using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the indole derivative with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The indole ring can be reduced to form indoline derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of indoline derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding with biological macromolecules, while the indole ring can interact with various receptors and enzymes. These interactions can modulate cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride: Similar structure but with methoxy groups instead of hydroxyl groups.

    1,1-Dimethyl-2,3-dihydro-1H-indol-1-ium chloride: Lacks the hydroxyl groups at positions 5 and 6.

    5,6-Dihydroxy-2,3-dihydro-1H-indol-1-ium chloride: Lacks the dimethyl groups at position 1.

Uniqueness

The presence of both hydroxyl groups and dimethyl groups in 5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride makes it unique compared to other indole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

113679-36-0

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

1,1-dimethyl-2,3-dihydroindol-1-ium-5,6-diol;chloride

InChI

InChI=1S/C10H13NO2.ClH/c1-11(2)4-3-7-5-9(12)10(13)6-8(7)11;/h5-6H,3-4H2,1-2H3,(H-,12,13);1H

InChI Key

LFXZKXRSCHKXTR-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C21)O)O)C.[Cl-]

Origin of Product

United States

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